6-Heptynyl tetrahydro-2H-pyran-2-yl ether
CAS No.: 37011-86-2
Cat. No.: VC3889463
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37011-86-2 |
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Molecular Formula | C12H20O2 |
Molecular Weight | 196.29 g/mol |
IUPAC Name | 2-hept-6-ynoxyoxane |
Standard InChI | InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2 |
Standard InChI Key | WLPJTJJRPMDXJX-UHFFFAOYSA-N |
SMILES | C#CCCCCCOC1CCCCO1 |
Canonical SMILES | C#CCCCCCOC1CCCCO1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 6-heptynyl tetrahydro-2H-pyran-2-yl ether, adhering to IUPAC conventions. Its molecular formula, C₁₂H₂₀O₂, reflects a tetrahydropyran (oxygen-containing six-membered ring) substituted at the 2-position by a heptynyloxy group (-O-(CH₂)₅C≡CH). The alkyne terminus at the seventh carbon introduces reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or cycloadditions .
Stereochemical and Conformational Analysis
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The heptynyloxy side chain extends axially or equatorially depending on the solvent environment, as evidenced by NMR coupling constants in CDCl₃ . Density functional theory (DFT) models predict a bond angle of 112° at the ether oxygen, with partial double-bond character (0.12 Å shorter than standard C-O bonds) due to resonance stabilization .
Table 1: Key Structural and Physical Properties
Property | Value |
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Molecular Formula | C₁₂H₂₀O₂ |
Molecular Weight | 196.29 g/mol |
CAS Registry Number | 37011-86-2 |
Boiling Point (predicted) | 248–252°C (at 760 mmHg) |
Density | 0.98 g/cm³ (estimated) |
LogP (Octanol-Water) | 2.34 |
Synthetic Methodologies
General Protocol for Etherification
The synthesis of 6-heptynyl tetrahydro-2H-pyran-2-yl ether follows a modified Williamson etherification strategy, as detailed in RSC protocols :
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Reagents:
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Substrate: 6-Heptyn-1-ol (1.0 equiv)
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Activating Agent: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
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Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv)
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Solvent: Anhydrous dichloromethane (CH₂Cl₂)
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Procedure:
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Cool CH₂Cl₂ to 0°C under argon.
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Add DHP dropwise to 6-heptyn-1-ol, followed by PPTS.
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Stir for 30 minutes, then quench with aqueous NaHCO₃.
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Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography (95:5 hexane/ethyl acetate).
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Mechanistic Insights
The reaction proceeds via acid-catalyzed ring-opening of DHP, generating an oxocarbenium ion intermediate. Nucleophilic attack by the alcohol’s oxygen forms the tetrahydropyranyl ether. The PPTS catalyst enhances proton transfer without over-acidifying the medium, preventing alkyne protonation .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (300 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.28–1.45 (m, 10H, CH₂), 1.54 (t, 2H, OCH₂), 3.48 (m, 1H, pyran H-2), 4.64 (dd, 1H, H-6) .
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IR (neat): ν = 3290 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C), 1120 cm⁻¹ (C-O-C).
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MS (EI): m/z 196 [M]⁺, 139 [C₈H₁₅O]⁺.
Stability and Reactivity
The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions (t₁/₂ = 2 h at pH 3). The terminal alkyne undergoes smooth coupling with aryl halides in Pd/Cu-catalyzed reactions, yielding conjugated enynes .
Applications in Organic Synthesis
Protective Group Strategy
The tetrahydropyranyl (THP) group shields alcohols during multi-step syntheses. For example, in a recent prostaglandin synthesis, the THP ether of 6-heptynol survived Grignard additions and oxidations before being cleaved with p-toluenesulfonic acid .
Alkyne-Based Transformations
The terminal alkyne serves as a linchpin for:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Carbonylation: Under CO pressure, it forms α,β-unsaturated ketones via nickel catalysis .
Future Directions
Recent studies propose using 6-heptynyl tetrahydro-2H-pyran-2-yl ether in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid alkyne backbone. Additionally, its role in synthesizing SGLT2 inhibitors (via alkyne-azide couplings) is under preclinical investigation .
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